molecular formula C18H23N5O B5665960 N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide

Cat. No. B5665960
M. Wt: 325.4 g/mol
InChI Key: RFMCDTDBJBOZMM-UHFFFAOYSA-N
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Description

The compound "N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide" is a complex organic molecule that may be of interest in various chemical and pharmacological studies. Such compounds are typically synthesized for their potential biological activities or for their roles as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of complex organic molecules like the one often involves multi-step reactions, starting from simpler building blocks. For instance, the synthesis of related cephalosporin derivatives has been reported using starting materials like cyclohexanol, undergoing several transformations including acylation, iodination, and condensation reactions to achieve the target compound (Watanabe et al., 1988).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These methods allow for the elucidation of the compound's framework, confirming the presence of specific functional groups and the overall molecular architecture.

Chemical Reactions and Properties

The chemical properties of a compound are heavily influenced by its functional groups. For example, tetrazole derivatives are known for their reactivity in nucleophilic substitution reactions and their ability to form coordination complexes with metals, indicating potential antioxidant activity as seen in pyrazole-acetamide derivatives (Chkirate et al., 2019).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-14-7-5-6-10-16(14)18-20-22-23(21-18)13-17(24)19-12-11-15-8-3-2-4-9-15/h5-8,10H,2-4,9,11-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMCDTDBJBOZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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